3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further substituted with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diaminopentane and a suitable carbonyl compound.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Methoxylation: The piperidine intermediate is then reacted with methoxy-substituted reagents under basic conditions to introduce the methoxy group.
Chlorination of Pyridine: The pyridine ring is chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling Reaction: Finally, the methoxy-piperidine intermediate is coupled with the chlorinated pyridine under conditions that facilitate nucleophilic substitution, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the thiadiazole moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiadiazole moiety is particularly interesting due to its known biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in inflammation or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability and enhances binding affinity. The chloro and methoxy groups on the pyridine ring can modulate the compound’s electronic properties, influencing its reactivity and binding characteristics.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine: Lacks the methyl group on the thiadiazole ring.
3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]ethoxy}pyridine: Has an ethoxy group instead of a methoxy group.
3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}benzene: The pyridine ring is replaced with a benzene ring.
Uniqueness
The unique combination of the chloro, methoxy, and thiadiazole groups in 3-chloro-4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine provides a distinct electronic and steric environment that can lead to unique reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-10-17-18-14(21-10)19-6-3-11(4-7-19)9-20-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBDLTVSGMKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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